

Evolutionary Conservation of the p80-Coilin Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	p80-coilin
CAS No.:	136882-81-0
Cat. No.:	B1178142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **p80-coilin** protein, a cornerstone of the nuclear suborganelle known as the Cajal body (CB), plays a pivotal role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. The evolutionary conservation of the COIL gene, which encodes **p80-coilin**, across a wide range of species from plants to vertebrates, underscores its fundamental importance in cellular function. This technical guide provides an in-depth analysis of the evolutionary conservation of the **p80-coilin** gene, presenting quantitative data on sequence similarity, detailing experimental protocols for its study, and visualizing key related pathways and workflows. This information is critical for researchers investigating nuclear architecture, RNA metabolism, and for professionals in drug development targeting related cellular processes.

Introduction

Cajal bodies (CBs) are dynamic, membraneless nuclear structures that are highly enriched in components required for the maturation of snRNPs and small nucleolar ribonucleoproteins

(snoRNPs). The signature protein and structural scaffold of these bodies is **p80-coilin**. The presence of coilin orthologs in a vast array of eukaryotic organisms points to an ancient and conserved function. Understanding the degree of this conservation, both at the sequence and functional levels, provides valuable insights into the fundamental mechanisms of RNA processing and the evolution of nuclear organization.

Data Presentation: Quantitative Analysis of p80-Coilin Conservation

The evolutionary conservation of **p80-coilin** has been investigated through sequence comparisons and functional analyses across various species. The following tables summarize the available quantitative data.

Table 1: Pairwise Sequence Identity and Similarity of p80-Coilin Orthologs Compared to Human Coilin

Species	Common Name	Overall Identity (%)	Overall Similarity (%)	N-terminal Domain Identity (%)	C-terminal Domain Identity (%)	Notes
Mus musculus	Mouse	~85% ^[1]	Not specified	High	High	The central region is more divergent.
Danio rerio	Zebrafish	48% ^[2]	Not specified	68% ^[2]	56% ^[2]	The N- and C-terminal domains show higher conservation.
Drosophila melanogaster	Fruit fly	Low	Low	Moderate	Moderate	Sequence homology is low, making it difficult to identify through simple BLAST searches. ^[3]
Arabidopsis thaliana	Thale cress	Low	Low	Low	Low	Identified as a distant homolog based on functional conservation. ^{[4][5]}

Note: "Not specified" indicates that the search results did not provide a specific numerical value. "Low" and "Moderate" are qualitative descriptions from the literature where exact percentages were not given.

Table 2: Functional Conservation of p80-Coilin

Orthologs

Species of Origin of Coilin	Host System for Functional Assay	Phenotype Assessed	Quantitative Outcome	Reference
Homo sapiens (wild-type)	Human HeLacoilinKO cells	Cajal body formation	Rescue of CBs observed.	[2]
Homo sapiens (wild-type)	Mouse MEFcoilin ^{-/-} cells	Cajal body formation	Wild-type human coilin fails to rescue CB formation in mouse knockout cells.	[2]
Mus musculus (wild-type)	Mouse MEFcoilin ^{-/-} cells	Cajal body formation	Transient expression of wild-type mouse coilin restores Cajal bodies.	[6]
Homo sapiens (EGFP-coilin WT)	Human HeLa cells (transient transfection)	Percentage of cells with normal Cajal bodies	~85% of transfected cells showed normal CBs.	[7]
Homo sapiens (EGFP-coilin K496E mutant)	Human HeLa cells (transient transfection)	Percentage of cells with normal Cajal bodies	Reduced proportion of cells with CBs compared to wild-type.	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **p80-coilin** conservation.

5' Rapid Amplification of cDNA Ends (5'-RACE) for Coilin Gene Characterization

This protocol is used to obtain the full-length 5' end of the coilin mRNA, which is crucial for identifying the transcription start site and the complete open reading frame.

Materials:

- Total RNA or poly(A)+ RNA from the target organism
- Gene-specific antisense primer (GSP1) for reverse transcription, designed to be at least 300 bp from the expected 5' end.
- A nested gene-specific primer (GSP2) for PCR, located upstream of GSP1.
- Reverse transcriptase (e.g., SuperScript™ II)
- Terminal deoxynucleotidyl transferase (TdT)
- dATP
- Abridged Anchor Primer (AAP) and Universal Amplification Primer (UAP)
- PCR amplification kit
- Agarose gel electrophoresis reagents
- DNA sequencing reagents

Procedure:

- First-strand cDNA Synthesis:

- Anneal 1-5 µg of total RNA with the gene-specific primer (GSP1).
- Perform reverse transcription using a suitable reverse transcriptase to generate the first-strand cDNA.
- Purification of First-Strand cDNA:
 - Remove unincorporated dNTPs and GSP1 from the cDNA product using a suitable column purification method.
- Tailing of cDNA:
 - Add a homopolymeric tail (e.g., poly(A)) to the 3' end of the purified cDNA using terminal deoxynucleotidyl transferase (TdT) and dATP.
- PCR Amplification:
 - Perform the first round of PCR using the tailed cDNA as a template, the nested gene-specific primer (GSP2), and a primer complementary to the homopolymeric tail (e.g., an oligo(dT) anchor primer).
 - If necessary, perform a second round of nested PCR using a further nested gene-specific primer and the anchor primer to increase specificity.
- Analysis of PCR Products:
 - Analyze the PCR products by agarose gel electrophoresis.
 - Excise the band(s) of interest, purify the DNA, and proceed with sequencing to determine the 5' end of the transcript.

Co-immunoprecipitation (Co-IP) to Identify Coilin-Interacting Proteins

This protocol is used to isolate **p80-coilin** and its interacting partners from a cell lysate, providing insights into its functional complexes.

Materials:

- Cultured cells expressing the coilin protein of interest.
- Ice-cold PBS.
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).
- Antibody specific to **p80-coilin**.
- Protein A/G magnetic beads.
- Magnetic separation rack.
- Elution buffer (e.g., SDS-PAGE sample buffer).
- SDS-PAGE and Western blotting reagents.

Procedure:

- Cell Lysis:
 - Harvest and wash cells with ice-cold PBS.
 - Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with periodic vortexing.
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads using a magnetic rack and transfer the supernatant to a fresh tube.
- Immunoprecipitation:

- Add the anti-coilin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads with the magnetic rack and discard the supernatant.
 - Wash the beads 3-5 times with Co-IP lysis/wash buffer. After the final wash, remove all residual buffer.
- Elution:
 - Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer) and boil for 5-10 minutes to release the protein complexes.
 - Pellet the beads and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

In Situ Hybridization for Localization of snRNAs within Cajal Bodies

This protocol is used to visualize the localization of specific small nuclear RNAs (snRNAs) within the nucleus and to determine their co-localization with Cajal bodies, often marked by **p80-coilin**.

Materials:

- Cells grown on coverslips.
- Fixation solution (e.g., 4% paraformaldehyde in PBS).

- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).
- Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
- Fluorescently labeled probe complementary to the snRNA of interest.
- Anti-coilin antibody and a corresponding fluorescently labeled secondary antibody.
- DAPI for nuclear staining.
- Mounting medium.
- Fluorescence microscope.

Procedure:

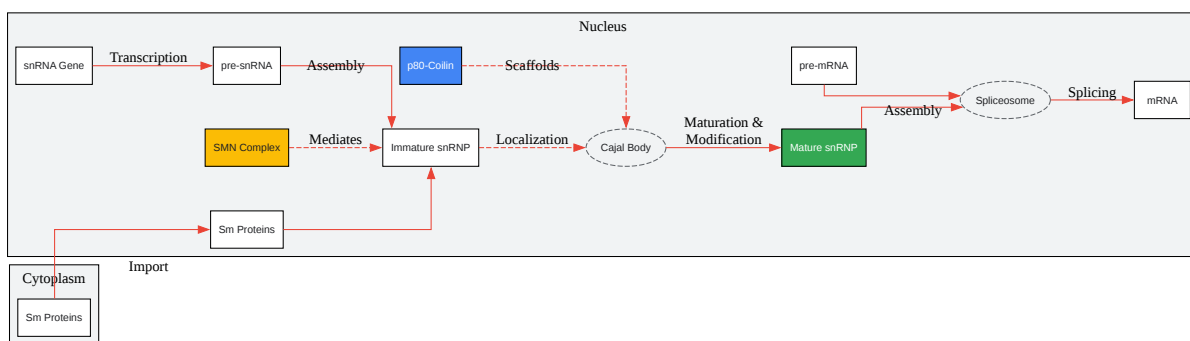
- Cell Preparation:
 - Fix cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells with PBS.
- Hybridization:
 - Pre-hybridize the cells in hybridization buffer for 1 hour at 37°C.
 - Add the fluorescently labeled snRNA probe diluted in hybridization buffer and incubate overnight at 37°C in a humidified chamber.
- Washing:
 - Wash the cells with decreasing concentrations of SSC buffer to remove the unbound probe.
- Immunofluorescence:
 - Incubate the cells with the primary anti-coilin antibody for 1 hour at room temperature.

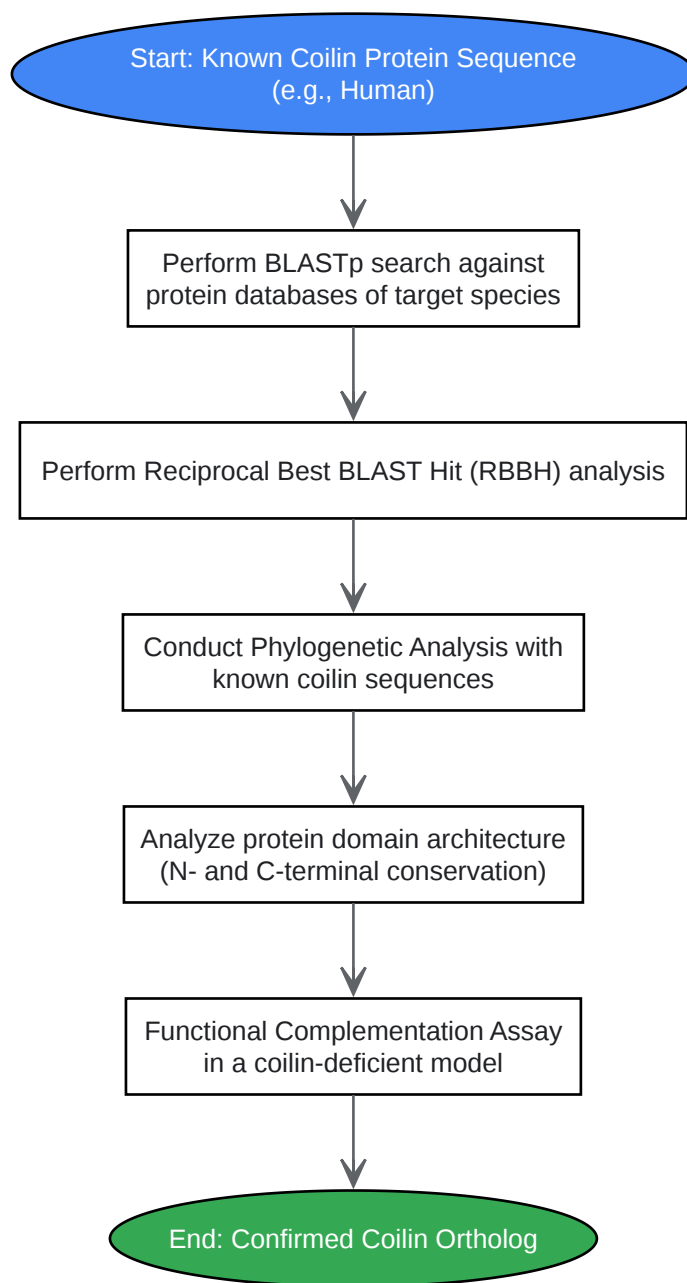
- Wash with PBS.
- Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Mounting and Imaging:
 - Stain the nuclei with DAPI.
 - Mount the coverslips on glass slides using an appropriate mounting medium.
 - Visualize the localization of the snRNA probe and coilin protein using a fluorescence microscope.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to the study of **p80-coilin**.

Signaling Pathways and Logical Relationships





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative analysis of 1196 orthologous mouse and human full-length mRNA and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A point mutation in human coilin prevents Cajal body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence Comparison of Human and Mouse Genes Reveals a Homologous Block Structure in the Promoter Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Distant Coilin Homologue Is Required for the Formation of Cajal Bodies in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Arabidopsis coilin mutant reveals a positive role of AtCOILIN in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Cajal bodies in coilin knockout mice fail to recruit Sm snRNPs and SMN, the spinal muscular atrophy gene product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Evolutionary Conservation of the p80-Coilin Gene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178142/docs#evolutionary-conservation-of-the-p80-coilin-gene-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)